1,2,3-Tri-O-benzoyl-α-L-fucopyranose, Trichloroacetimidate
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Overview
Description
Synthesis Analysis
An efficient synthetic route to a related compound, O-(2-O-benzyl-3,4-di-O-acetyl-α/β-l-fucopyranosyl)-trichloroacetimidate, from L-fucose was developed, showcasing the versatility of trichloroacetimidate as a leaving group in carbohydrate synthesis. The best yields were obtained by removing protective groups simultaneously using acetic anhydride and perchloric acid supported on silica, followed by selective deacetylation and reaction with trichloroacetonitrile and DBU, achieving an overall yield of 56% from L-fucose (Tolón Murguía et al., 2020).
Molecular Structure Analysis
The structural analysis of related glycosyl trichloroacetimidates reveals that these compounds are crucial intermediates in synthesizing complex oligosaccharides. For example, the synthesis of GDP-fucose, a sugar nucleotide, involves the stereospecific reaction of benzyl- and acetyl-protected α-trichloroacetimidates with dialkyl and diaryl phosphates, demonstrating the importance of trichloroacetimidate in stereoselective synthesis (Schmidt, Wegmann, & Jung, 1991).
Chemical Reactions and Properties
Trichloroacetimidate is widely used in the construction of α-D-galacto- and α-D-glucopyranosides due to its effectiveness in glycosidations, which are crucial for forming glycosidic bonds with good yield and stereoselectivity (Wegmann & Schmidt, 1987). This reactivity profile highlights the compound's ability to participate in various chemical transformations, making it invaluable in synthetic carbohydrate chemistry.
properties
IUPAC Name |
[(2S,3R,4R,5S,6S)-4,5-dibenzoyloxy-2-methyl-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24Cl3NO8/c1-17-21(38-24(34)18-11-5-2-6-12-18)22(39-25(35)19-13-7-3-8-14-19)23(27(37-17)41-28(33)29(30,31)32)40-26(36)20-15-9-4-10-16-20/h2-17,21-23,27,33H,1H3/t17-,21+,22+,23-,27-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEXKKMRQLSGBP-FKQKUNFOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24Cl3NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 14353699 |
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